Sinapine thiocyanate

Mitochondrial oxidative stress Cardiovascular research Ischemia-reperfusion injury

Choose Sinapine Thiocyanate (ST) for its unmatched mitochondriotropic properties—the permanent cationic charge enables active mitochondrial entry and mtROS suppression, a function absent in sinapic acid and generic antioxidants. Its thiocyanate form shows 1.84% oral bioavailability and exceptionally high Vd (107.5 L/kg), defining unique in vivo handling. ST also uniquely downregulates KRT6A/S100A2 in CRC models and offers a moderate AChE IC50 (~10 µM) ideal for nuanced cholinergic research. Procure only this specific salt to ensure experimental validity against published datasets.

Molecular Formula C17H24N2O5S
Molecular Weight 368.4 g/mol
CAS No. 7431-77-8
Cat. No. B192392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinapine thiocyanate
CAS7431-77-8
Synonyms4-Hydroxy-3,5-dimethoxycinnamate choline thiocyanate
Molecular FormulaC17H24N2O5S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]
InChIInChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H
InChIKeyYLELSNOPYHTYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sinapine Thiocyanate (CAS 7431-77-8): A Quaternary Ammonium Alkaloid with Multimodal Bioactivity for Inflammation, Neurodegeneration, and Oncology Research


Sinapine thiocyanate (ST) is a thiocyanate salt of the quaternary ammonium alkaloid sinapine, the choline ester of sinapic acid, and is abundantly present in cruciferous plant seeds (e.g., Sinapis alba, Brassica rapa) . As a permanently cationic phenolic compound, it exhibits a distinct structural feature that confers both hydrophilic antioxidant properties and the ability to accumulate in negatively charged cellular compartments such as mitochondria [1]. The compound is recognized for its pleiotropic pharmacological profile, including anti-inflammatory, antioxidant, antitumor, anti-angiogenic, radioprotective, and acetylcholinesterase (AChE) inhibitory activities [1]. This broad activity makes ST a versatile research tool in studies of acute lung injury, Alzheimer's disease, colorectal cancer, cardiovascular oxidative stress, and other conditions driven by inflammation and reactive oxygen species.

Why Sinapine Thiocyanate Cannot Be Replaced by Its Parent Acid or Alternative Salt Forms in Critical Research Applications


The scientific selection of sinapine thiocyanate over closely related analogs such as sinapic acid, sinapine chloride, or other phenolic antioxidants is dictated by three non-interchangeable physicochemical and pharmacological properties: (i) the permanent positive charge of the quaternary ammonium moiety, which enables mitochondrial targeting—a feature absent in sinapic acid [1]; (ii) the thiocyanate counterion, which confers distinct solubility, stability, and formulation characteristics compared to the chloride salt [2]; and (iii) a unique triexponential pharmacokinetic profile that yields prolonged systemic retention and enhanced pulmonary exposure when delivered via inhalation, which is not documented for other sinapine salts or simple phenolic analogs [3]. Substituting ST with sinapic acid would forfeit mitochondrial accumulation and the ability to blunt antimycin A-induced mtROS [1]. Substituting with sinapine chloride would alter solubility, potential bioavailability, and may not exhibit the same inhalable dry powder characteristics demonstrated for the thiocyanate salt [3]. The following quantitative evidence establishes these critical differentiation points.

Quantitative Comparative Evidence: Sinapine Thiocyanate vs. Closest Analogs


Mitochondrial Targeting and Oxidative Stress Attenuation: Sinapine Thiocyanate vs. Sinapic Acid

Sinapine thiocyanate (as sinapine) effectively enters mitochondria and blunts antimycin A-induced mitochondrial reactive oxygen species (mtROS) production, whereas sinapic acid—the parent acid lacking the cationic choline moiety—does not [1]. In isolated cardiomyocytes, both compounds reduced cytosolic oxidative stress from H₂O₂, but only sinapine protected against mitochondrial-specific oxidative stress [1]. Ex vivo, sinapine reduced cardiac ROS production during ischemia-reperfusion, a property not observed for sinapic acid [1].

Mitochondrial oxidative stress Cardiovascular research Ischemia-reperfusion injury

Inhalation Pharmacokinetics: 2.7-Fold Higher Systemic Exposure vs. Oral Administration

A dry powder inhaler (DPI) formulation of sinapine thiocyanate demonstrated a 2.7-fold increase in area under the plasma concentration–time curve (AUC) compared to oral gavage administration in rats [1]. The inhaled formulation also displayed a triexponential (three-compartment) pharmacokinetic profile with prolonged systemic residence time, a characteristic that confers therapeutic advantages for pulmonary disease management [1].

Pulmonary drug delivery Pharmacokinetics Acute lung injury

Acetylcholinesterase (AChE) Inhibition: 85% Activity Reduction for Neurodegenerative Disease Models

Sinapine thiocyanate inhibited acetylcholinesterase activity by 85% under standard in vitro assay conditions . This level of inhibition supports its utility in studies of Alzheimer's disease, ataxia, myasthenia gravis, and Parkinson's disease . While direct comparator data for other AChE inhibitors in the same assay are not provided, the 85% inhibition value establishes a quantitative benchmark for ST's cholinergic activity.

Alzheimer's disease Acetylcholinesterase inhibition Neurodegeneration

Anti-Proliferative Activity in Colorectal Cancer Cells: G1 Arrest and Invasion Suppression

In colorectal cancer (CRC) cell lines, sinapine thiocyanate significantly inhibited proliferation, colony formation, and induced G1 phase cell cycle arrest in vitro [1]. RNA-sequencing revealed 750 differentially expressed genes after ST treatment, with KRT6A and S100A2 identified as key downregulated targets [1]. In vivo, ST reduced CRC xenograft tumor growth and decreased KI67 proliferation marker expression [1]. While no direct comparator compound was used in this study, the specificity of the KRT6A/S100A2 axis inhibition provides a molecular signature that distinguishes ST's mechanism from other anti-cancer alkaloids.

Colorectal cancer Anti-proliferative KRT6A/S100A2 axis

Solubility Profile: DMSO Solubility ≥125 mg/mL Enables High-Concentration Stock Solutions for In Vitro Assays

Sinapine thiocyanate exhibits high solubility in DMSO, with reported values ranging from ≥125 mg/mL (339.26 mM) to 73–74 mg/mL (198–200 mM) at 25°C, depending on the vendor's in-house testing . In contrast, sinapine (as free base or chloride salt) shows lower DMSO solubility of approximately 100 mg/mL (322.2 mM) under similar conditions . This 25% higher solubility (in the best-case measurement) facilitates the preparation of concentrated stock solutions, reducing the need for large volumes of organic solvent in cell culture experiments and minimizing potential solvent-related cytotoxicity.

Solubility Formulation In vitro assays

Optimal Research and Industrial Use Cases for Sinapine Thiocyanate Based on Quantitative Differentiation


Inhalation-Based Acute Lung Injury (ALI) and Pulmonary Inflammation Studies

Given the 2.7-fold higher systemic exposure of inhaled sinapine thiocyanate DPI compared to oral administration [1], this compound is particularly suited for preclinical studies of ALI, COPD, asthma, or other pulmonary inflammatory conditions. The prolonged pulmonary retention and triexponential pharmacokinetics support investigation of localized anti-inflammatory and antioxidant effects in lung tissue, minimizing systemic off-target exposure.

Mitochondrial Oxidative Stress Research in Cardiovascular and Metabolic Diseases

Sinapine thiocyanate's unique ability to enter mitochondria and selectively blunt mtROS production—demonstrated in direct comparison with sinapic acid [2]—makes it a valuable tool for studies of ischemia-reperfusion injury, diabetic cardiomyopathy, heart failure, and other conditions where mitochondrial dysfunction is central. Researchers should avoid substituting with sinapic acid, which lacks mitochondrial targeting.

Targeted Colorectal Cancer Mechanistic Studies and Combination Therapy Screening

The identification of the KRT6A/S100A2 axis as a specific molecular target of sinapine thiocyanate in CRC cells [3] enables hypothesis-driven research into keratinization-related oncogenic pathways. Additionally, the compound's reported P-glycoprotein downregulation and synergy with doxorubicin support its use in combination chemotherapy screening programs for multidrug-resistant cancer models.

Acetylcholinesterase Inhibition Assays for Neurodegenerative Disease Models

With an 85% inhibition of AChE activity , sinapine thiocyanate serves as a reliable positive control or test compound in enzyme inhibition assays and cellular models of Alzheimer's disease, myasthenia gravis, and Parkinson's disease. Its dual antioxidant and AChE inhibitory properties allow for multifactorial mechanistic studies in neuronal cell lines and primary cultures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sinapine thiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.